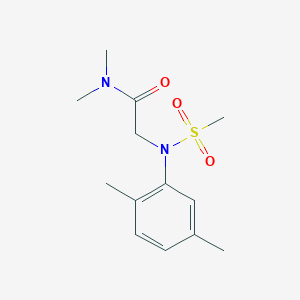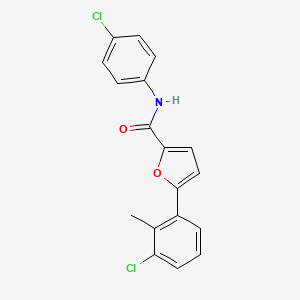![molecular formula C14H18N2O3 B5704547 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol, also known as NPP, is a chemical compound that has been extensively studied for its potential use in scientific research. NPP belongs to the class of chemicals known as piperidines, which are commonly used in medicinal chemistry due to their diverse pharmacological properties. In
Mécanisme D'action
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol acts as an agonist at the sigma-1 receptor, which is a protein that plays a role in cellular signaling and has been implicated in a variety of physiological processes. Activation of the sigma-1 receptor by 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has been shown to have neuroprotective effects, as well as potential use in the treatment of neurodegenerative diseases and psychiatric disorders.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of calcium homeostasis. These effects contribute to its neuroprotective properties and potential therapeutic use in a variety of diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has several advantages for use in lab experiments, including its high purity and yield, as well as its well-studied mechanism of action and potential therapeutic applications. However, 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several future directions for research on 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential use in the treatment of other diseases and disorders, and the investigation of its effects on other cellular signaling pathways and physiological processes. Additionally, further studies are needed to fully understand the potential advantages and limitations of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol for use in lab experiments and clinical applications.
Conclusion:
In conclusion, 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol is a chemical compound that has been extensively studied for its potential use in scientific research. Its well-studied mechanism of action and potential therapeutic applications make it a promising candidate for the treatment of neurodegenerative diseases and psychiatric disorders. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential use in other diseases and disorders.
Méthodes De Synthèse
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with propionaldehyde in the presence of piperidine. Another method involves the reaction of 2-nitrobenzaldehyde with propargyl alcohol in the presence of piperidine. Both methods yield 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol with high purity and yield.
Applications De Recherche Scientifique
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-7-10-15(11-8-13)9-3-5-12-4-1-2-6-14(12)16(18)19/h1-6,13,17H,7-11H2/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQBRKVMOQMIHO-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198515 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Nitrophenyl)-2-propen-1-yl]-4-piperidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

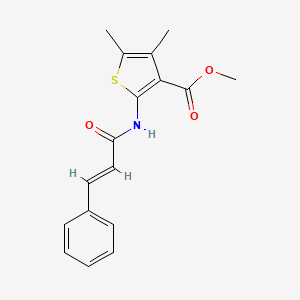

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)
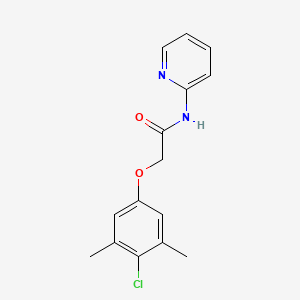

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)
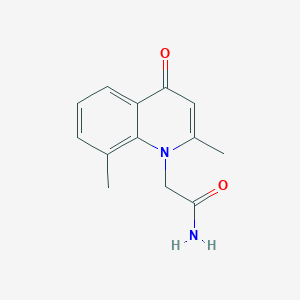

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)

